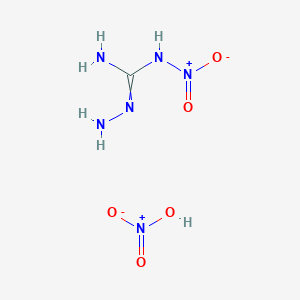
2-Amino-1-nitroguanidine;nitric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-nitroguanidine;nitric acid is a high-energy nitrogen-rich compound known for its good detonation properties and low sensitivities. It has a central carbon atom with three small groups around it, including an amino group, a hydrazine group, and a nitroxyl group
Preparation Methods
The synthesis of 2-Amino-1-nitroguanidine typically involves the hydrazinolysis of nitroguanidine. This process can be carried out by reacting nitroguanidine with hydrazine under controlled conditions . The compound can also be protonated by strong mineral acids or acidic heterocycles to form various salts, such as nitrate and perchlorate salts . Industrial production methods often involve the use of nitric acid and other reagents to achieve the desired product.
Chemical Reactions Analysis
2-Amino-1-nitroguanidine undergoes various types of chemical reactions, including:
Reduction Reactions: These reactions involve the reduction of the nitro group to form different products.
Acylation Reactions: The compound can react with acylating agents to form acylated derivatives.
Salification Reactions: It can form salts with various acids.
Coordination Reactions: The compound can coordinate with metal ions to form complexes.
Aldimine Condensation Reactions: It can undergo condensation reactions with aldehydes to form aldimines.
Cyclization Reactions: The compound can cyclize to form ring structures.
Azide Reactions: It can react with azides to form azido derivatives.
Common reagents used in these reactions include reducing agents, acylating agents, acids, metal salts, aldehydes, and azides
Scientific Research Applications
2-Amino-1-nitroguanidine has a wide range of scientific research applications, including:
Chemistry: It is used in the synthesis of new energetic materials and as a precursor for various chemical reactions.
Biology: The compound has been studied for its potential biological activities and applications in the development of biologically active compounds.
Industry: The compound is used in the production of explosives, propellants, and other energetic materials.
Mechanism of Action
The mechanism of action of 2-Amino-1-nitroguanidine involves its ability to undergo various chemical reactions, leading to the formation of energetic materials. The molecular targets and pathways involved in these reactions include the reduction of the nitro group, coordination with metal ions, and the formation of salts and complexes .
Comparison with Similar Compounds
2-Amino-1-nitroguanidine is unique due to its simple molecular structure and high reactivity. Similar compounds include:
1-Amino-3-nitroguanidine: This compound is also a high-energy nitrogen-rich compound with similar properties and applications.
1,2-Dinitroguanidine: Another energetic material with similar reactivity and applications.
These compounds share similar properties but differ in their molecular structures and specific applications.
Properties
CAS No. |
187227-89-0 |
|---|---|
Molecular Formula |
CH6N6O5 |
Molecular Weight |
182.10 g/mol |
IUPAC Name |
2-amino-1-nitroguanidine;nitric acid |
InChI |
InChI=1S/CH5N5O2.HNO3/c2-1(4-3)5-6(7)8;2-1(3)4/h3H2,(H3,2,4,5);(H,2,3,4) |
InChI Key |
FMAXRAJQUCPQHD-UHFFFAOYSA-N |
Canonical SMILES |
C(=NN)(N)N[N+](=O)[O-].[N+](=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(4-Methoxyphenyl)(diphenyl)methyl]sulfanyl}ethan-1-amine](/img/structure/B14250329.png)
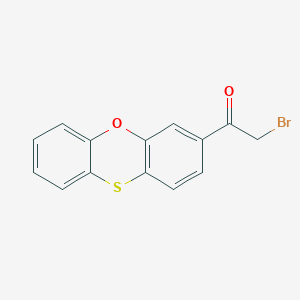
![1,1'-(Buta-1,3-diyne-1,4-diyl)bis[4-(pentyloxy)benzene]](/img/structure/B14250341.png)
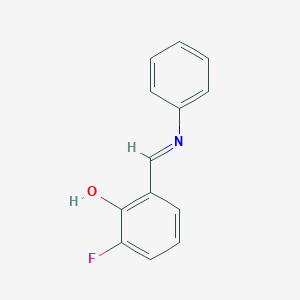
![3-Amino-4-oxohexahydro-2H-pyrrolo[2,1-b][1,3]oxazine-6-carboxylic acid](/img/structure/B14250353.png)
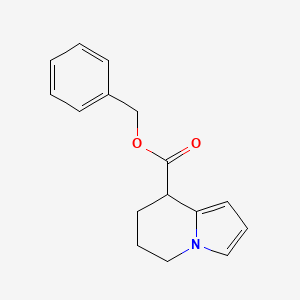

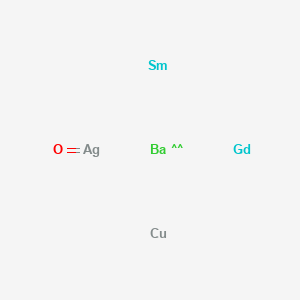
![benzoic acid;(1R,6R)-7-oxabicyclo[4.1.0]heptan-1-ol](/img/structure/B14250370.png)
![Methanone, [2-(1-hexynyl)phenyl]phenyl-](/img/structure/B14250374.png)
![(4-Phenoxyphenyl)[4-(tributylstannyl)phenyl]methanone](/img/structure/B14250375.png)
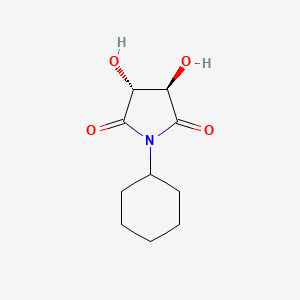
phosphanium](/img/structure/B14250395.png)
